molecular formula C19H21FN2O4 B1249909 R-Nadifloxacin CAS No. 160961-35-3

R-Nadifloxacin

Cat. No.: B1249909
CAS No.: 160961-35-3
M. Wt: 360.4 g/mol
InChI Key: JYJTVFIEFKZWCJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

R-Nadifloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further utilized in pharmaceutical formulations .

Properties

CAS No.

160961-35-3

Molecular Formula

C19H21FN2O4

Molecular Weight

360.4 g/mol

IUPAC Name

(12R)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid

InChI

InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m1/s1

InChI Key

JYJTVFIEFKZWCJ-SNVBAGLBSA-N

SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O

Isomeric SMILES

C[C@@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O

Key on ui other cas no.

160961-35-3

Synonyms

9-fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidyl)-5-methyl-1-oxo-1H,5H-benzo(i,j)quinolizine-2-carboxylic acid
nadifloxacin
OPC 7251
OPC-7251
R-NDFX
S-NDFX

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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